7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one
Description
7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one is a substituted tetrahydronaphthalenone featuring an ethenyl (vinyl) group at the 7-position of the aromatic ring. This compound belongs to the class of bicyclic ketones, which are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and fragrance industries.
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
7-ethenyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H12O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h2,6-8H,1,3-5H2 |
InChI Key |
ZZVPZDLRBQLRDG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC2=C(CCCC2=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common method includes the catalytic hydrogenation of naphthalene to form 1,2,3,4-tetrahydronaphthalene, which is then subjected to further reactions to introduce the ethenyl and ketone groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development, often involves this compound.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group and ketone functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses, signal transduction, and metabolic processes .
Comparison with Similar Compounds
Structural Comparisons
The tetrahydronaphthalenone scaffold is highly modular, with substituent variations at positions 2, 6, 7, or adjacent carbons significantly altering chemical behavior. Key analogs include:
Key Insight : The 7-ethenyl derivative’s vinyl group confers unique reactivity for electrophilic additions or cross-coupling reactions, contrasting with electron-donating (methoxy, hydroxy) or withdrawing (halogens) substituents in analogs.
Physical and Chemical Properties
Available data for analogs reveal trends in melting points, solubility, and stability:
Inference for 7-Ethenyl Derivative :
- Melting Point : Likely lower than crystalline analogs (e.g., 2-acetyl derivative) due to reduced symmetry.
- Solubility : Expected hydrophobic behavior (similar to fluoro derivatives ), limiting water solubility.
- Reactivity : Ethenyl group enables Diels-Alder reactions or radical polymerizations, unlike halogenated or hydroxylated analogs.
Research Findings and Data Tables
Commercial Availability of Selected Analogs
Recommendations :
- Conduct DFT studies to predict reactivity.
- Explore catalytic cross-coupling reactions leveraging the ethenyl group.
- Screen for biological activity in drug discovery pipelines.
Biological Activity
7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and providing a comprehensive overview of its mechanisms of action, effects on different biological systems, and potential applications.
Chemical Structure and Properties
Molecular Formula : C12H12
Molecular Weight : 168.23 g/mol
IUPAC Name : 7-Ethenyl-1,2,3,4-tetrahydronaphthalen-1-one
The compound features a naphthalene backbone with an ethenyl group and a ketone functional group, contributing to its reactivity and biological properties.
Mechanisms of Biological Activity
The biological activity of 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one is primarily attributed to its interaction with various molecular targets in cells. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones.
- Receptor Modulation : Preliminary studies suggest that 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one may act as a ligand for certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Neuroprotective Studies : Research has indicated that 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one can protect neuronal cells from oxidative stress-induced damage. In vitro studies demonstrated a reduction in cell death in neuronal cultures exposed to oxidative agents when treated with this compound.
- Anticancer Activity : In a series of experiments involving various cancer cell lines, including breast and colon cancer models, 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one exhibited significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Properties : A study investigating the anti-inflammatory potential revealed that treatment with 7-ethenyl-1,2,3,4-tetrahydronaphthalen-1-one resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
